tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
Overview
Description
Tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate is a complex organic compound known for its unique structural features and significant applications in various scientific fields. This compound is characterized by the presence of a tert-butyl group, an amino group, and a dimethylcarbamoyl group attached to a cyclohexyl ring. Its stereochemistry is defined by the specific configuration of its chiral centers, making it an interesting subject for stereochemical studies.
Mechanism of Action
Target of Action
The primary target of “tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate” is Factor Xa , a key enzyme in the coagulation cascade . Factor Xa plays a crucial role in the conversion of prothrombin to thrombin, which subsequently leads to the formation of fibrin clots .
Mode of Action
This compound acts as a direct inhibitor of Factor Xa . By binding to Factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots .
Biochemical Pathways
The inhibition of Factor Xa disrupts the coagulation cascade, specifically the common pathway. This prevents the formation of a fibrin clot, which is the final product of the cascade . The downstream effect is a reduction in thrombus formation, which can be beneficial in conditions where there is a risk of thrombosis .
Pharmacokinetics
As a direct factor xa inhibitor, it is expected to have good bioavailability and a rapid onset of action . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be further studied to provide a comprehensive understanding.
Result of Action
The molecular and cellular effects of the compound’s action result in a decreased ability for blood to clot. This can prevent the formation of harmful clots in blood vessels, which can lead to conditions such as deep vein thrombosis or pulmonary embolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclohexyl ring, followed by the introduction of the amino and dimethylcarbamoyl groups. The tert-butyl group is often introduced in the final steps to protect the amino group during subsequent reactions.
Cyclohexyl Ring Formation: The cyclohexyl ring can be synthesized through hydrogenation of benzene or cyclohexene.
Amino Group Introduction: The amino group is introduced via reductive amination, where a ketone or aldehyde precursor reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Dimethylcarbamoyl Group Addition: This step involves the reaction of the amino group with dimethylcarbamoyl chloride under basic conditions.
Tert-Butyl Group Protection: The final step is the protection of the amino group using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amino or carbamate groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted carbamates.
Scientific Research Applications
Tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
- tert-Butyl ((1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
Uniqueness
The unique stereochemistry of tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate distinguishes it from similar compounds. Its specific configuration can result in different biological activities and chemical reactivities, making it a valuable compound for targeted research and applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
tert-butyl N-[(1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5/h9-11H,6-8,15H2,1-5H3,(H,16,19)/t9-,10+,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHIBKSSZNWERE-OUAUKWLOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CCC1N)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H](CC[C@@H]1N)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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